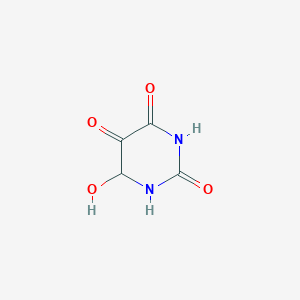
Trichloro(cyclohexylmethyl)silane
Übersicht
Beschreibung
Trichloro(cyclohexylmethyl)silane is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. While the specific compound trichloro(cyclohexylmethyl)silane is not directly mentioned in the provided papers, the synthesis and characterization of related trichloromethylsilanes and their derivatives are discussed, which can provide insights into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of multifunctional (chloromethyl)silanes is described, which involves coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of trichloro(cyclohexylmethyl)silane by using the appropriate cyclohexylmethyl-containing chlorosilane as a starting material. The synthesis of trichloro[2-(dialkylphosphanyl)imidazol-1-yl]silanes is also reported, which involves reactions with nitriles to yield dinuclear pentacoordinate silicon(IV) complexes . These methods highlight the versatility of silicon chemistry and the potential for synthesizing a wide range of silicon-containing compounds, including trichloro(cyclohexylmethyl)silane.
Molecular Structure Analysis
The molecular structures of various silanes have been determined using single-crystal X-ray diffraction . These studies reveal the spatial arrangement of substituents around the silicon atom and provide insights into the molecular geometry that trichloro(cyclohexylmethyl)silane might exhibit. For instance, the folded structure observed in triaryl(phenylethyl)silanes due to intramolecular π-stacking interactions suggests that similar intramolecular forces could influence the structure of trichloro(cyclohexylmethyl)silane.
Chemical Reactions Analysis
The reactivity of trichloromethylsilanes with various reagents is explored, including their use as dihalomethylene transfer agents and their transformations catalyzed by AlCl3 . These studies demonstrate the potential for trichloro(cyclohexylmethyl)silane to participate in a variety of chemical reactions, such as halogenation, cross-coupling, and rearrangement processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of silanes are closely related to their molecular structure and substituents. The stability of (triphenylmethyl)silanetriol in solution and its reactivity towards condensation reactions suggest that trichloro(cyclohexylmethyl)silane may also exhibit stability in certain conditions and could undergo condensation to form siloxane polymers. The characterization of silanes by NMR and IR spectroscopy, as well as elemental analyses , provides a framework for understanding the properties of trichloro(cyclohexylmethyl)silane, such as its reactivity, solubility, and thermal stability.
Wissenschaftliche Forschungsanwendungen
Hydrosilylation Applications
Trichloro(cyclohexylmethyl)silane has applications in the field of hydrosilylation. For example, the hydrosilylation of cyclohexene and isopropylidenecyclohexane with chloro(methyl)silanes, including trichlorosilane, results in products such as trichloro(cyclohexylmethyl)silane. This process is critical for producing various organosilicon compounds (Yarosh et al., 2004).
Synthesis of Organosilicon Compounds
Trichloro(cyclohexylmethyl)silane is used in synthesizing diverse organosilicon compounds. For instance, it has been used to synthesize various fluorinated triaryl(phenylethyl)silanes, showcasing its utility in creating structurally diverse silicon compounds (Linnemannstöns et al., 2020).
Application in Self-Assembled Monolayers
A significant application of trichloro(cyclohexylmethyl)silane is in the formation of self-assembled monolayers on silicon surfaces. Its derivatives, such as trichloro[ω-(trimethylsilyl)alkynyl]silanes, are particularly useful for creating multilayered structures and chemical modifications on silicon surfaces (Banaszak et al., 2009).
Radical-Based Reduction and Hydrosilylation
In organic synthesis, trichloro(cyclohexylmethyl)silane and its derivatives serve as effective agents in radical-based reduction and hydrosilylation processes. For example, trimethyl(trihalomethyl)silanes, a category that includes trichloro(cyclohexylmethyl)silane, are used as dihalomethylene transfer agents in reactions with olefins (Cunico & Chou, 1978).
Photolysis and Synthesis of Silylenes
Trichloro(cyclohexylmethyl)silane is involved in the photolysis of tris(trimethylsilyl)silane derivatives, leading to the production of silylenes, which are key intermediates in silicon chemistry (Bott et al., 1995).
Catalytic Hydrogenation
This compound finds application in the catalytic hydrogenation of olefins. Chloro and alkoxy substituents at the silicon atom in these compounds are unaffected during the process, making it a versatile agent in organosilicon chemistry (Auner et al., 1999).
Safety And Hazards
Zukünftige Richtungen
The hydrosilylation reaction of alkenes, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . Silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires . The future direction of this field is likely to focus on improving the efficiency and selectivity of these reactions .
Eigenschaften
IUPAC Name |
trichloro(cyclohexylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQHOCDGCGAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066364 | |
| Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(cyclohexylmethyl)silane | |
CAS RN |
18388-16-4 | |
| Record name | [(Trichlorosilyl)methyl]cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18388-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(cyclohexylmethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018388164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, [(trichlorosilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(cyclohexylmethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLORO(CYCLOHEXYLMETHYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BAT3GSB9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



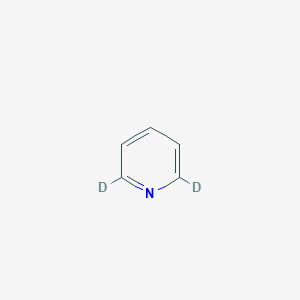
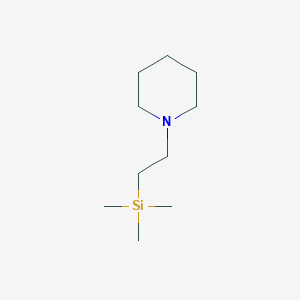


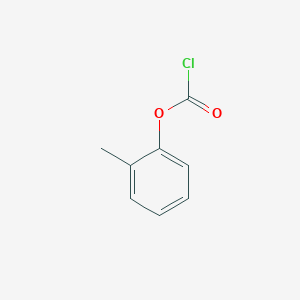
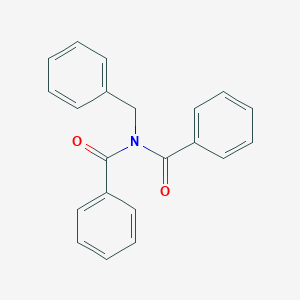

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

